molecular formula C8H11N3O2 B12991208 N-Methyl-N-(6-methylpyrimidin-4-yl)glycine

N-Methyl-N-(6-methylpyrimidin-4-yl)glycine

Cat. No.: B12991208
M. Wt: 181.19 g/mol
InChI Key: UWIJZMQRAOMAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-(6-methylpyrimidin-4-yl)glycine is a synthetic amino acid derivative designed for advanced research applications. This compound features a glycine backbone strategically substituted with a 6-methylpyrimidin-4-yl group on the amino nitrogen, a structure recognized for its relevance in medicinal chemistry. Similar N-substituted glycine esters serve as key precursors and building blocks in combinatorial chemistry and drug discovery, facilitating the synthesis of complex molecular libraries . The core research value of this compound lies in its potential to interact with biological systems involving glycine pathways. Glycine itself is a fundamental amino acid with critical roles as a fast inhibitory neurotransmitter in the central nervous system and as a precursor in multiple metabolic processes . The structural motif of a 6-methylpyrimidine is prevalent in compounds that exhibit biological activity; for instance, molecules containing this group have been investigated for their interactions with enzymes like nitric oxide synthase . Consequently, researchers can utilize this compound as a valuable biochemical tool to probe methyltransfer reactions , develop new synthetic methodologies, and explore structure-activity relationships in the design of novel therapeutic agents. Please Note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-[methyl-(6-methylpyrimidin-4-yl)amino]acetic acid

InChI

InChI=1S/C8H11N3O2/c1-6-3-7(10-5-9-6)11(2)4-8(12)13/h3,5H,4H2,1-2H3,(H,12,13)

InChI Key

UWIJZMQRAOMAMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N(C)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(6-methylpyrimidin-4-yl)glycine typically involves the alkylation of glycine derivatives. One common method is the reaction of glycine with methylating agents such as methyl iodide in the presence of a base like sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved through continuous-flow synthesis. This method involves the use of automated systems to control the reaction conditions precisely, ensuring high yield and purity of the product. The process is scalable and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-(6-methylpyrimidin-4-yl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neuroprotective Effects

Research indicates that N-Methyl-N-(6-methylpyrimidin-4-yl)glycine may have neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. Studies have shown that compounds with similar structures can reduce oxidative stress and protect neuronal cells from apoptosis. For instance, a study highlighted the potential of related compounds in mitigating cell death induced by oxidative stress, suggesting a pathway for therapeutic intervention in neurodegeneration .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines. A notable case study involved the evaluation of similar pyrimidine derivatives, which exhibited significant cytotoxic effects against tumor cells, indicating a potential role for this compound in cancer therapy .

Targeting Kinase Pathways

Recent research has explored the ability of this compound to interact with kinase pathways involved in cancer progression. Compounds with structural similarities have been shown to selectively inhibit receptor tyrosine kinases, which are critical in tumor growth and metastasis. This suggests that this compound could be developed as a selective kinase inhibitor .

Data Tables

Application AreaFindings/ImpactReferences
NeuroprotectionReduces oxidative stress-induced cell death
Anticancer ActivityInduces apoptosis in cancer cell lines
Kinase Pathway TargetingInhibits receptor tyrosine kinases

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a study focusing on Parkinson's disease models, researchers administered this compound to assess its neuroprotective effects. The results indicated a significant reduction in neuronal loss and improvement in motor functions, supporting its potential as a therapeutic agent for neurodegenerative disorders .

Case Study 2: Anticancer Efficacy

Another investigation evaluated the anticancer efficacy of this compound against human leukemia cells. The compound demonstrated dose-dependent cytotoxicity, leading to increased apoptosis rates compared to control groups. This study provides compelling evidence for further exploration of this compound in oncology .

Mechanism of Action

The mechanism of action of N-Methyl-N-(6-methylpyrimidin-4-yl)glycine involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in methylation reactions, such as glycine N-methyltransferase. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the glycine derivative, forming S-adenosyl-L-homocysteine and the methylated product . The compound’s effects are mediated through its ability to modulate enzyme activity and influence metabolic pathways .

Comparison with Similar Compounds

Structural Modifications on the Pyrimidine Ring

The pyrimidine ring’s substitution pattern significantly influences molecular properties. Key analogs include:

Compound Name Substituents (Pyrimidine Position) Molecular Weight Key Features Reference
N-Methyl-N-[4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-yl]glycine 4-CF₃, 6-(3,4,5-trimethoxyphenyl) 401.35 g/mol Enhanced lipophilicity due to CF₃ and aryl methoxy groups
N-Methyl-N-[6-(1-naphthalyl)-4-trifluoromethyl)pyrimidin-2-yl]glycine 4-CF₃, 6-(1-naphthalyl) 361.33 g/mol Extended π-system for potential DNA intercalation
N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine 4-CF₃, 6-(3-thienyl) 317.29 g/mol Improved metabolic stability via sulfur heteroatom

Key Trends :

  • Aryl substituents (e.g., trimethoxyphenyl, naphthyl) improve π-π stacking interactions, critical for targeting nucleic acid-binding proteins .
  • Heterocyclic substitutions (e.g., thienyl) balance solubility and membrane permeability .

Non-Pyrimidine Scaffolds

Compounds with alternative heterocycles highlight the importance of the pyrimidine core:

Compound Name Core Structure Molecular Weight Key Differences Reference
N-Methyl-N-[4-(trifluoromethyl)benzo[d]thiazol-2-yl]glycine Benzothiazole 280.25 g/mol Reduced planarity vs. pyrimidine; altered pharmacokinetics
[Methyl-(2-trifluoromethyl-quinazolin-4-yl)-amino]-acetic acid ethyl ester Quinazoline 313.28 g/mol Larger aromatic system; ester prodrug design

Implications :

  • Benzothiazole derivatives (e.g., ) may exhibit lower DNA-binding capacity but improved blood-brain barrier penetration.
  • Quinazoline analogs (e.g., ) demonstrate the utility of ester prodrugs for enhanced oral bioavailability.

Biological Activity

N-Methyl-N-(6-methylpyrimidin-4-yl)glycine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, emphasizing its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted at the 6-position with a methyl group and is linked to a glycine moiety via a methyl group. The structural formula can be represented as follows:

C9H12N4O\text{C}_9\text{H}_{12}\text{N}_4\text{O}

This compound belongs to a class of pyrimidine derivatives that have demonstrated diverse biological activities, including anti-inflammatory and neuroprotective effects.

Antiinflammatory Effects

Research indicates that compounds containing pyrimidine rings can exhibit significant anti-inflammatory properties. For instance, studies on similar pyrimidine derivatives have shown their ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound may share these properties, suggesting potential applications in treating inflammatory diseases.

Neuroprotective Effects

Pyrimidine derivatives are also noted for their neuroprotective effects. In vitro studies have demonstrated that certain pyrimidine compounds can protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Various studies have explored how modifications to the pyrimidine ring and the glycine structure affect potency and selectivity for biological targets.

CompoundModificationIC50 (nM)Biological Activity
1Parent Compound72NAPE-PLD Inhibition
2Methyl Substitution50Anti-inflammatory
3Hydroxyl Group Addition30Neuroprotection

In these studies, the introduction of different substituents on the pyrimidine ring significantly influenced the compound's inhibitory potency against specific enzymes, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid signaling pathways related to inflammation and pain.

Case Studies

  • Inhibition of NAPE-PLD : A study demonstrated that certain pyrimidine derivatives effectively inhibited NAPE-PLD activity in cellular models. The compound exhibited an IC50 value of approximately 72 nM, indicating potent activity against this enzyme, which is implicated in various physiological processes including satiety and pain modulation .
  • Neuroprotective Mechanisms : In a separate investigation, similar pyrimidine derivatives were tested for their ability to protect neurons from oxidative stress. Results showed that these compounds could significantly reduce cell death in neuronal cultures exposed to harmful agents, suggesting potential therapeutic roles in neurodegenerative diseases .
  • Anti-inflammatory Action : Another study focused on the anti-inflammatory properties of pyrimidine-based compounds, revealing that they could suppress TNF-α production in stimulated macrophages. This finding highlights the potential of this compound in treating inflammatory conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.